![molecular formula C24H29N2O5Cl B601000 2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride CAS No. 86541-77-7](/img/structure/B601000.png)
2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride
Übersicht
Beschreibung
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Benazepril Related Compound B is an isomer of Benazepril.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
One of the key applications of this compound is in asymmetric synthesis. For instance, it has been used in the enantioselective synthesis of the angiotensin-converting enzyme (ACE) inhibitor Benazepril HCl. This process involves asymmetric reduction employing baker's yeast as the reductive catalyst, highlighting its significance in the pharmaceutical industry (Chang & Yang, 2003).
Formal Synthesis in Drug Development
The compound also plays a role in the formal synthesis of benazepril.HCl, an antihypertensive drug. Key steps in this process include asymmetric aza-Michael addition and the preparation of key intermediates, demonstrating the compound's utility in complex organic syntheses (Yu, Huang, Chang, & Yang, 2006).
Synthesis of Optically Active ACE Inhibitors
Furthermore, it's used in the synthesis of optically active ACE inhibitors. This involves an enantioconvergent crystallization-based resolution of a racemic amino intermediate. Such methodologies are crucial for the production of optically pure pharmaceutical compounds (Boyer, Pfund, Portmann, Sedelmeier, & Wetter, 1988).
Stereoselective Synthesis
In addition, the compound is pivotal in stereoselective synthesis processes. For example, it has been used in the highly enantioselective asymmetric hydrogenation of olefins to produce key intermediates for non-peptide AVP V2-agonist synthesis, showcasing its versatility in stereoselective chemical reactions (Shinohara, Kondo, Ogawa, Mori, Nozaki, & Hiyama, 2000).
Synthesis of Constrained Opioid Peptide Analogues
The compound is also integral in the synthesis of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2. This involves creating conformationally restricted dipeptidic moieties, contributing to research in opioid receptor affinity and selectivity (Ballet, Frycia, Piron, Chung, Schiller, Kosson, Lipkowski, & Tourwé, 2005).
Synthesis of Novel Derivatives
Finally, it is used in the synthesis of novel derivatives. For instance, the creation of 3-[(1-ethoxycarbonyl-3-phenylpropyl) amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate tert-butyl ester, a key intermediate in the synthesis of benazepril hydrochloride, illustrates its role in developing new pharmaceutical compounds (Hassan, Tao, Ping-yu, & Yu-qing, 2007).
Eigenschaften
IUPAC Name |
2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRQEHTHIMDQM-CMXBXVFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)
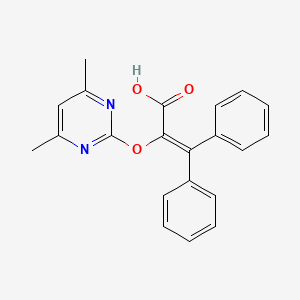
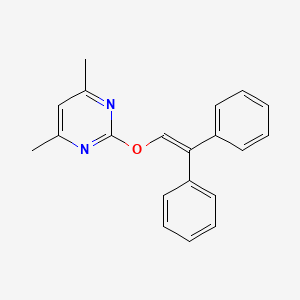
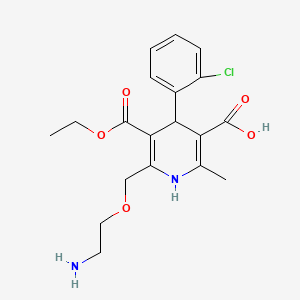
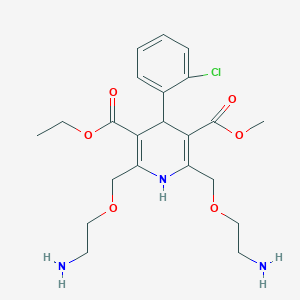
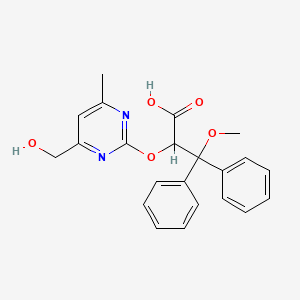

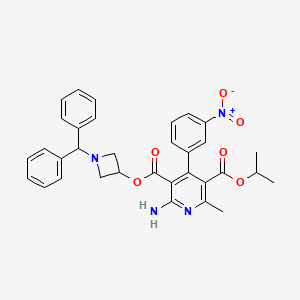
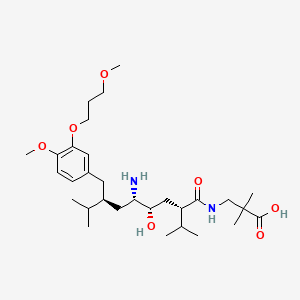
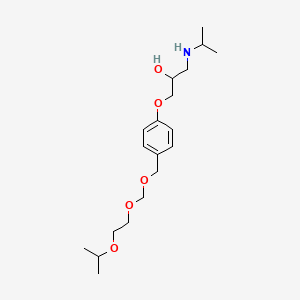
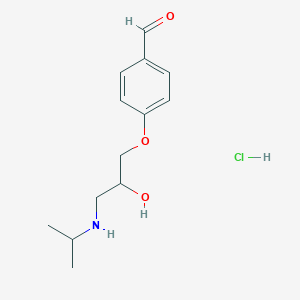
![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)

